molecular formula C8H12O3 B2749678 1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2460750-72-3

1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2749678
CAS No.: 2460750-72-3
M. Wt: 156.181
InChI Key: ZZMPEFFDZIVBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its oxabicyclohexane structureIts molecular formula is C8H12O3, and it has a molecular weight of 156.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions include the use of photochemistry to access new building blocks, which can be readily derivatized with numerous transformations .

Industrial Production Methods

Industrial production methods for this compound are still under exploration due to the technical challenges associated with its synthesis. the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules shows promise for future industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its ethyl group, which provides different physicochemical properties compared to similar compounds. Its stability and potential for various transformations make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-8-3-7(4-8,5-11-8)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMPEFFDZIVBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460750-72-3
Record name 1-ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.